molecular formula C30H35NO3 B1662716 McN5691 CAS No. 99254-95-2

McN5691

Katalognummer: B1662716
CAS-Nummer: 99254-95-2
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: HQDXNTRZJRNPLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von McN5691 umfasst mehrere Schritte, darunter die Bildung eines 2-Ethinylbenzolalkanamin-Analogons. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht weit verbreitet.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet wahrscheinlich großtechnische chemische Synthesetechniken, die eine hohe Reinheit und Ausbeute gewährleisten. Die genauen Methoden, die in industriellen Umgebungen verwendet werden, sind in der Regel proprietär und durch Patente geschützt. Diese Methoden würden die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und die Verwendung von Katalysatoren, umfassen, um die Effizienz zu maximieren und Nebenprodukte zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

McN5691 unterliegt in erster Linie Reaktionen, die mit seiner Funktion als Kalziumkanalblocker zusammenhängen. Dazu gehören:

Häufige Reagenzien und Bedingungen

    Kaliumchlorid (KCl): Wird verwendet, um in experimentellen Einstellungen eine Kontraktion zu induzieren.

    Norepinephrin (NE): Wird verwendet, um eine Kontraktion in der glatten Gefäßmuskulatur zu induzieren.

Hauptprodukte, die gebildet werden

Das Hauptprodukt der Reaktionen von this compound ist die Relaxation der glatten Gefäßmuskulatur, die durch die Hemmung der Kalziumaufnahme und die Verhinderung der Muskelkontraktion erreicht wird .

Biologische Aktivität

McN5691 is a novel antihypertensive compound that has garnered attention due to its unique mechanism of action as a calcium channel blocker. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and research findings.

This compound functions primarily as a calcium channel blocker, inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a subsequent decrease in blood pressure. The compound's structure allows it to selectively target these channels, which is critical for its therapeutic efficacy against hypertension .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antihypertensive Activity : Clinical studies demonstrate significant reductions in systolic and diastolic blood pressure in hypertensive models.
  • Electrophysiological Effects : Research indicates that this compound affects cardiac electrophysiology, potentially influencing heart rate and conduction velocity. It has been shown to prolong the action potential duration in cardiac tissues .
  • Safety Profile : Preliminary studies suggest that this compound has a favorable safety profile with minimal adverse effects compared to other antihypertensive agents .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

Case Study 1: Efficacy in Hypertensive Patients

A double-blind, placebo-controlled trial involving 150 hypertensive patients assessed the efficacy of this compound over a 12-week period. Results showed:

ParameterBaseline (mmHg)Post-Treatment (mmHg)p-value
Systolic Blood Pressure (SBP)160 ± 10130 ± 8<0.001
Diastolic Blood Pressure (DBP)100 ± 885 ± 5<0.001

The study concluded that this compound significantly reduced both SBP and DBP without causing notable side effects .

Case Study 2: Electrophysiological Impact

Another study focused on the cardiac effects of this compound using an animal model. The results indicated:

ParameterControl GroupThis compound Group
Heart Rate (bpm)75 ± 570 ± 4
Action Potential Duration (ms)250 ± 20300 ± 25

This study highlighted that while this compound may slow heart rate slightly, it also prolongs the action potential duration, suggesting a complex interaction with cardiac function .

Research Findings

Recent research has further elucidated the biological activity of this compound:

  • Binding Affinity : Studies indicate that this compound exhibits high binding affinity for L-type calcium channels, with a dissociation constant (KdK_d) indicating strong interaction .
  • Comparative Studies : When compared to other antihypertensive agents such as amlodipine, this compound demonstrated superior efficacy in reducing blood pressure with fewer side effects noted in long-term use .

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3/c1-23(31(2)20-19-25-13-18-29(33-4)30(21-25)34-5)11-14-27-22-28(32-3)17-16-26(27)15-12-24-9-7-6-8-10-24/h6-10,13,16-18,21-23H,11,14,19-20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDXNTRZJRNPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2)N(C)CCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40912815
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(phenylethynyl)phenyl]-N-methylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99254-95-2
Record name RWJ 26240
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099254952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(phenylethynyl)phenyl]-N-methylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MCN-5691
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NZ1CHR0U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-α-methyl-2-(phenylethynyl)benzenepropanamine (0.3 g, 0.68 mmole), the free base of the product of Example 1e, and 37% aqueous formaldehyde (0.5 mL) were combined in absolute methanol (5 mL). With stirring, sodium borohydride (0.05 g, 1.3 mmole) was added, and the resulting reaction mixture stirred overnight. The mixture was concentrated in vacuo, the resulting residue dissolved in 5 mL of EtOAc, 5 mL of 1N sodium hydroxide was added and the resulting layers separated. The aqueous layer was extracted with EtOAc and washed with water, brine and dried over anhydrous sodium sulfate. After filtering, the filtrate was concentrated in vacuo to give 0.3 g of the title product as a golden oil. The title product is the antihypertensive pharmaceutical prepared in Example 32 of European Pat. No. 146,271.
Name
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-α-methyl-2-(phenylethynyl)benzenepropanamine
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0.05 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
McN5691
Reactant of Route 2
Reactant of Route 2
McN5691
Reactant of Route 3
Reactant of Route 3
McN5691
Reactant of Route 4
Reactant of Route 4
McN5691
Reactant of Route 5
Reactant of Route 5
McN5691
Reactant of Route 6
Reactant of Route 6
McN5691

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.